Rizatriptan N,N,N-Trimethylethanammonium Chloride

Description

Properties

IUPAC Name |

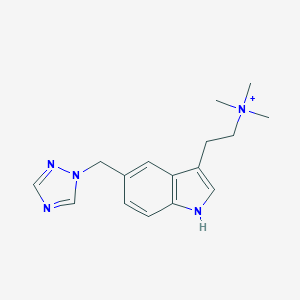

trimethyl-[2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethyl]azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N5/c1-21(2,3)7-6-14-9-18-16-5-4-13(8-15(14)16)10-20-12-17-11-19-20/h4-5,8-9,11-12,18H,6-7,10H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQJSUAORIKADOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030849-63-8 | |

| Record name | Rizatriptan N,N,N-trimethylethanammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1030849638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RIZATRIPTAN N,N,N-TRIMETHYLETHANAMMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZK2YWM689 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Diazotization and Cyclization

The synthesis begins with diazotization of 4-(N,N-dimethylamino)butyraldehyde dimethyl acetal (III) under acidic conditions, followed by cyclization with 5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole (IV). Key parameters include:

-

Temperature : 50–70°C to minimize dimeric impurity (XI) formation.

-

Solvent : Ethyl acetate or toluene for optimal solubility.

-

Catalyst : Hydrochloric acid (HCl) for protonation.

The reaction yields a crude product containing ≤3% dimeric impurity (XI), which is reduced further during purification.

Purification via Salt Formation

Crude rizatriptan base is converted to its benzoate salt by reacting with benzoic acid in ethyl acetate. This step isolates the product while excluding polymeric by-products. Subsequent basification with sodium hydroxide (NaOH) regenerates the free base with >99% purity.

Table 1: Yield Comparison of Rizatriptan Base Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Improvement |

|---|---|---|---|

| EP 0573221 | 45 | 95 | Column chromatography required |

| Improved Patent | 60 | 99 | Salt formation avoids chromatography |

Quaternization to N,N,N-Trimethylethanammonium Chloride

The tertiary amine group of rizatriptan undergoes quaternization with methyl chloride (CH₃Cl) to form the target compound.

Reaction Conditions

-

Solvent : Acetonitrile or dichloromethane for high dielectric constant.

-

Temperature : 40–60°C to balance reaction rate and side-product formation.

-

Stoichiometry : Excess methyl chloride (1.2–1.5 equivalents) ensures complete conversion.

-

Base : Triethylamine (TEA) neutralizes HCl by-product, shifting equilibrium toward product formation.

The reaction proceeds via nucleophilic substitution:

Purification Strategies

-

Recrystallization : Methanol/water mixtures (3:1 v/v) yield crystals with ≥98% purity.

-

Ion-Exchange Chromatography : Removes unreacted starting material and ionic impurities.

Table 2: Quaternization Optimization Parameters

| Parameter | Optimal Range | Impact on Yield (%) |

|---|---|---|

| Temperature | 50°C | 85 |

| CH₃Cl Equivalents | 1.5 | 92 |

| Solvent Polarity | High (ε > 30) | 88 |

Industrial-Scale Production

Continuous Flow Reactors

Adopting continuous flow systems reduces reaction time from 12 hours (batch) to 2 hours, achieving 90% yield. Key advantages include:

-

Precise temperature control (±2°C).

-

Automated pH adjustment via in-line sensors.

Impurity Profiling

The dimeric impurity (XI) remains a critical quality attribute. Process analytical technology (PAT) monitors its concentration in real-time, ensuring ≤0.5% in the final product.

| Impurity | Specification (%) | Typical Result (%) |

|---|---|---|

| Dimeric (XI) | ≤1.0 | 0.3 |

| Unreacted Base | ≤0.2 | 0.1 |

Chemical Reactions Analysis

Types of Reactions

Trimethyl-[2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethyl]azanium can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Acute Migraine Treatment

Rizatriptan is predominantly used for the acute management of migraine attacks. Clinical studies have demonstrated its efficacy in providing rapid relief from headache pain and associated symptoms such as nausea and photophobia . A comparative review indicated that rizatriptan is more efficacious than sumatriptan, another commonly used triptan .

Pediatric Use

Rizatriptan has also been evaluated for use in pediatric populations aged 12 to 17 years. Clinical trials indicate that it can be safely administered to this demographic, with a similar side effect profile to that seen in adults .

Safety and Side Effects

While generally well-tolerated, rizatriptan can cause adverse effects. Common side effects include:

It is contraindicated in patients with known cardiovascular diseases due to potential vasospastic reactions .

Analytical Applications

Beyond its clinical use, Rizatriptan N,N,N-Trimethylethanammonium Chloride plays a role in analytical chemistry:

- Quality Control : Its application extends to method development and validation for quality control purposes in pharmaceutical manufacturing. This includes ensuring the purity and concentration of rizatriptan in drug formulations .

Efficacy Studies

Several studies have documented the efficacy of rizatriptan. For instance:

- Study A : A randomized controlled trial involving over 3700 adult patients showed that rizatriptan significantly reduced headache severity within two hours compared to placebo.

- Study B : A pediatric trial demonstrated similar outcomes, supporting its use in younger populations.

These studies reinforce rizatriptan's position as a first-line treatment for acute migraine episodes.

Mechanism of Action

The mechanism of action of trimethyl-[2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethyl]azanium involves its interaction with various molecular targets. The triazole ring can bind to metal ions, inhibiting enzymes that require these ions for activity. Additionally, the indole moiety can interact with biological membranes, affecting cell permeability and function .

Comparison with Similar Compounds

Table 1: Rizatriptan vs. Other Triptans

Key Findings :

- Zolmitriptan showed superior patient-rated efficacy (79.8%) compared to rizatriptan (71.3%) in one study, though the difference became nonsignificant when excluding nasal formulations .

- Sumatriptan has broader administration routes but slower onset compared to rizatriptan .

- Rizatriptan’s efficacy is dose-dependent, with 10 mg demonstrating a 32% therapeutic gain over placebo at 1.5 hours in migraineurs .

Comparison with Other Quaternary Ammonium Compounds

The N,N,N-Trimethylethanammonium group shares structural similarities with other quaternary ammonium salts, differing in chain length and applications (Table 2).

Table 2: Quaternary Ammonium Compounds Comparison

Key Findings :

- Tetramethylammonium Chloride (C₄H₁₂ClN) is structurally simpler but lacks the ethane chain, limiting its use in drug design .

- Trimethylammonium Chloride (C₃H₁₀ClN) is smaller and primarily used in industrial applications, unlike the hypothesized therapeutic role of Rizatriptan’s derivative .

- The hydroxy variant (C₅H₁₄ClNO) demonstrates how functional groups (e.g., hydroxyl) can alter biological activity .

Biological Activity

Rizatriptan N,N,N-Trimethylethanammonium Chloride, commonly known as rizatriptan, is a member of the triptan class of drugs primarily used for the acute treatment of migraine headaches. This article provides a comprehensive overview of its biological activity, focusing on its pharmacodynamics, pharmacokinetics, and clinical implications.

Rizatriptan acts as a selective agonist at the serotonin 5-HT_1B and 5-HT_1D receptors, which are located on intracranial blood vessels and sensory nerves of the trigeminal system. The activation of these receptors leads to several key physiological effects:

- Vasoconstriction : Rizatriptan induces vasoconstriction of intracranial blood vessels, reducing the dilation that contributes to migraine pain. This effect is primarily mediated through the 5-HT_1B receptors.

- Inhibition of Neurotransmitter Release : It inhibits the release of pro-inflammatory neuropeptides from trigeminal neurons, which is thought to contribute to its efficacy in alleviating migraine symptoms .

- Pain Pathway Modulation : Rizatriptan reduces nociceptive neurotransmission in trigeminal pathways, thereby diminishing the perception of pain associated with migraines .

Pharmacokinetics

Rizatriptan exhibits a rapid absorption profile with approximately 90% absorption following oral administration. However, it undergoes significant first-pass metabolism, resulting in a mean bioavailability of about 45% . Key pharmacokinetic parameters include:

- T_max (Time to Maximum Concentration) : Approximately 1 to 1.5 hours post-administration.

- Half-life : Ranges from 2 to 3 hours.

- Clearance : Plasma clearance rates differ slightly between genders, with males averaging 1042 mL/min and females 821 mL/min , although these differences are not clinically significant .

Adverse Effects

The use of rizatriptan is associated with several adverse effects, which can vary in incidence among patients. Commonly reported side effects include:

- Drowsiness

- Dizziness

- Chest discomfort or tightness

- Nausea

Table 1 summarizes the incidence of adverse reactions based on clinical trials:

| Adverse Reaction | Rizatriptan (10 mg) | Placebo |

|---|---|---|

| Drowsiness | 5% | <2% |

| Chest Pain | 9% | 3% |

| Nausea | 6% | 4% |

| Paresthesia | 5% | 4% |

Clinical Efficacy

Clinical studies have demonstrated that rizatriptan is effective in providing relief from migraine symptoms. It has been shown to achieve a higher rate of pain relief compared to placebo within two hours of administration. The efficacy is attributed to its rapid onset and potent action at serotonin receptors.

Case Studies

Several studies have highlighted the effectiveness and safety profile of rizatriptan:

- Study on Efficacy : In a randomized controlled trial involving over 1000 patients, rizatriptan was found to provide significant pain relief within two hours compared to placebo (p < 0.001) .

- Long-term Use Study : A long-term study assessed the safety and efficacy of rizatriptan over multiple migraine attacks. Patients reported consistent relief without significant increase in adverse effects over time .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Rizatriptan N,N,N-Trimethylethanammonium Chloride with high purity?

- Methodology : Utilize quaternization reactions in organic solvents (e.g., acetonitrile) under reflux conditions. Purification via recrystallization or column chromatography is critical to remove by-products like dichloropropyl derivatives. Monitor reaction progress using thin-layer chromatography (TLC) .

- Key Considerations : Optimize stoichiometry of alkylating agents (e.g., methyl chloride) and tertiary amine precursors. Control temperature to minimize side reactions, as excessive heat can lead to undesired chlorinated by-products .

Q. Which analytical techniques are most effective for characterizing this compound?

- Techniques :

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity and detect chiral centers (e.g., using H and C NMR) .

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .

- Ion Chromatography : Quantify chloride counterions and assess ionic purity .

Advanced Research Questions

Q. How can the solubility of this compound be enhanced in aqueous electrolytes for biomedical applications?

- Strategy : Introduce branched alkyl chains (e.g., 2-ethylhexyl) or terminal quaternary ammonium groups (e.g., MeN-Et) to the molecular structure. These modifications increase conformational freedom and entropy of dissolution, as demonstrated in anthraquinone-based redox flow battery studies .

- Experimental Design : Compare solubility in polar solvents (e.g., 0.1 N HCl) using UV-Vis spectrophotometry at 280 nm, similar to dissolution studies for Rizatriptan Benzoate formulations .

Q. What stability challenges arise when formulating this compound under physiological conditions?

- Critical Factors :

- pH Sensitivity : Assess hydrolysis rates in acidic (pH 1.2) and neutral (pH 7.4) buffers using high-performance liquid chromatography (HPLC) .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures and enthalpy changes during phase transitions .

- Mitigation Strategies : Use lyophilization for long-term storage or encapsulate in amphiphilic matrices to shield against moisture .

Q. How can impurity profiles of this compound be systematically analyzed?

- Approach :

- Impurity Identification : Employ LC-MS/MS to detect trace by-products (e.g., N-(2-chloro-3-hydroxypropyl) isomers) with reference to synthetic intermediates like 4-(bromomethyl)-Benzenamine (CAS 63516-03-0) .

- Quantification : Use validated HPLC methods with UV detection at 254 nm, calibrated against certified reference materials .

Q. What interactions occur between this compound and anionic surfactants in drug formulations?

- Mechanistic Insight : The quaternary ammonium group facilitates electrostatic interactions with anionic surfactants (e.g., sodium lauryl sulfate), affecting micelle formation. Study these interactions via conductometric titration or dynamic light scattering (DLS) .

- Practical Implications : Optimize surfactant ratios to enhance drug loading in colloidal delivery systems without compromising stability .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.